molecular formula C12H14N2O2 B2444418 (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid CAS No. 736131-01-4

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid

Cat. No.: B2444418
CAS No.: 736131-01-4
M. Wt: 218.256
InChI Key: DUVVFMLAHWNDJD-SECBINFHSA-N
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Description

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is a chiral amino acid derivative that features an indole ring, which is a significant structural motif in many biologically active compounds

Mechanism of Action

Target of Action

The primary targets of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid , also known as ®-4-(INDOL-3-YL)-beta-HOMOALANINE Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the wide range of biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects such as modulation of immune response, inhibition of microbial growth, or regulation of cellular proliferation.

Result of Action

The molecular and cellular effects of This compound Given the biological activities of indole derivatives , it can be inferred that the compound’s action could lead to various molecular and cellular effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and one-pot, multistep regimens can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, indoline derivatives, and various substituted indole compounds .

Biological Activity

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid, also known as (R)-4-(indol-3-yl)-beta-homoalanine, is a chiral amino acid derivative that incorporates an indole ring, a structural motif prevalent in many biologically active compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅N₂O₂
  • Molecular Weight : Approximately 225.26 g/mol
  • Structure : The presence of the indole moiety allows for significant interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may act as an inhibitor of certain enzyme pathways involved in disease processes, thus exerting therapeutic effects. The indole structure facilitates binding with high affinity to multiple receptors, which is crucial for its biological functions.

Antioxidant Properties

Research indicates that indole derivatives, including this compound, exhibit antioxidant properties. These compounds can protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation, which is vital for cellular protection .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. It may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory responses in neuronal cells.

Antimicrobial and Antiviral Activities

The compound has shown promise as an antimicrobial agent. Its structural similarities to other indole derivatives suggest potential activity against various pathogens, including bacteria and viruses. This highlights its utility in developing new therapeutic agents against infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Neuroprotection : A study demonstrated that this compound could mitigate oxidative damage in neuronal cultures, suggesting its role in protecting against neurodegenerative conditions.
  • Antioxidant Activity : In vitro experiments revealed that the compound effectively reduced reactive oxygen species (ROS) levels, thereby protecting cellular membranes from oxidative damage .
  • Antimicrobial Effects : Research indicated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for further pharmacological exploration .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantReduces lipid peroxidation in neuronal cells
NeuroprotectiveProtects against oxidative stress
AntimicrobialActive against gram-positive and gram-negative bacteria
AntiviralPotential inhibition of viral replication

Properties

IUPAC Name

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVVFMLAHWNDJD-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334366
Record name (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736131-01-4
Record name (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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